1,2-Dibromo-2-methylbutane

Vue d'ensemble

Description

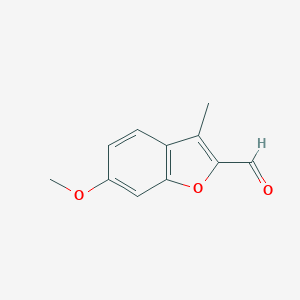

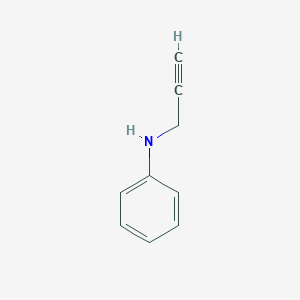

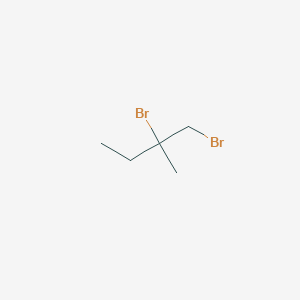

1,2-Dibromo-2-methylbutane is a chemical compound with the formula C5H10Br2. It has a molecular weight of 229.941 . The IUPAC Standard InChI is InChI=1S/C5H10Br2/c1-3-5(2,7)4-6/h3-4H2,1-2H3 .

Synthesis Analysis

The synthesis of this compound can be achieved through the bromination of various alkenes, alkynes, and ketones . This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields . The free-radical bromination of inexpensive 2-methylbutane using neat Br2 takes place smoothly using a conveniently designed microscale glassware setup to provide a single major product .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The reaction mechanism of this compound involves the hydroxide ion acting as a base, removing a hydrogen as a hydrogen ion from the carbon atom next door to the one holding the bromine . The resulting re-arrangement of the electrons expels the bromine as a bromide ion and produces propene .Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 176.8±8.0 °C at 760 mmHg, and a vapour pressure of 1.4±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 39.6±3.0 kJ/mol and a flash point of 54.3±17.7 °C .Applications De Recherche Scientifique

Allergenicity in Cosmetics and Preservatives : 1,2-Dibromo-2,4-dicyanobutane, a related compound, is used as a preservative in cosmetics, toiletries, and moistened toilet tissues. It has been found to cause contact allergy and sensitization in users (Ginkel & Rundervoort, 1995).

Microwave and Far Infra-red Absorption Study : The microwave and far infra-red spectra of 1,2-dibromo-2-methylpropane (a similar compound) were investigated to understand the librational and relaxational modes of absorption in dipolar liquids (Larkin & Evans, 1974).

Combustion and Biofuel Applications : 2-Methylbutanol, which is structurally related to 1,2-Dibromo-2-methylbutane, has been studied for its potential as a biofuel. Research includes examining its combustion characteristics and kinetic modeling (Park et al., 2015).

Pressure Effects on Molecular Conformations : Studies on the effects of pressure on the molecular conformations of related compounds like 1,2-dibromoethane provide insights into the behavior of such molecules under varying conditions (Taniguchi et al., 1981).

Toxicology and Carcinogenesis Studies : The toxicological properties of related compounds such as 1,2-dibromo-2,4-dicyanobutane have been extensively studied, particularly regarding their use in consumer products and potential health effects (National Toxicology Program, 2010).

Role in Biotransformation and Binding : The biotransformation of 1,2-dibromo-2,4-dicyanobutane in blood and its ability to bind to macromolecules were studied to understand its potential toxicological effects (Bao et al., 1998).

Chemical Cross-linking with DNA : Research on bis-electrophiles like 1,2-dibromoethane, which are structurally related to this compound, has explored their ability to cross-link DNA to human histones and their mutagenic properties (Loecken et al., 2009).

Mécanisme D'action

Safety and Hazards

When handling 1,2-Dibromo-2-methylbutane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

1,2-dibromo-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c1-3-5(2,7)4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFLFLQACQDTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.